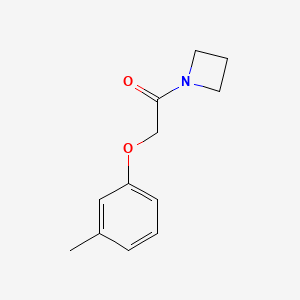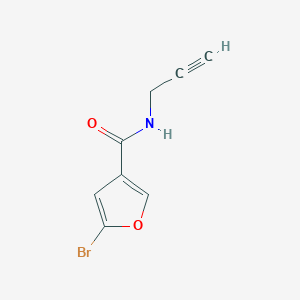
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as N-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-CPA belongs to the class of heterocyclic compounds and is synthesized through various methods.
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is not yet fully understood. However, it has been suggested that its pharmacological effects are mediated through the inhibition of various enzymes and signaling pathways. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which play a crucial role in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell lines. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is its relatively simple synthesis process, which makes it readily available for laboratory experiments. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
未来方向
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide. One potential area of research is the development of novel derivatives of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide with improved pharmacological properties. Another direction is the investigation of the potential synergistic effects of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide with other drugs for the treatment of various diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis process is relatively simple, and it exhibits significant antioxidant, anti-inflammatory, antitumor, and antiviral activities. While there are limitations to its potential therapeutic applications, future research on N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide may lead to the development of novel treatments for various diseases.
合成方法
The synthesis of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide involves the reaction of 3-chloroaniline with 2-acetylpyridine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide in its pure form. The synthesis of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is a relatively simple process and can be conducted in a laboratory setting.
科学研究应用
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to possess antitumor and antiviral activities, further highlighting its potential therapeutic applications.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-4-3-5-11(8-10)15-12(17)9-16-7-2-1-6-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVIIILUGAGPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)



